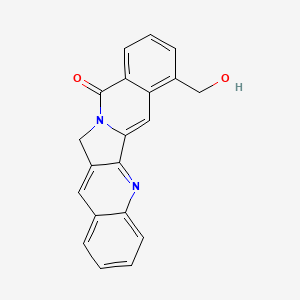
22-Hydroxyacuminatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxyacuminatine is a natural product found in Camptotheca acuminata with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Total Synthesis : Zhou et al. (2007) reported the total syntheses of 22-hydroxyacuminatine, achieving high overall yields using a mild cascade methodology. This synthesis presents advantages like short routes and ease of operations, indicating the compound's potential for further chemical studies and applications (Zhou, Liu, & Yao, 2007).
Synthesis and Biological Evaluation : Xiao et al. (2006) synthesized 22-hydroxyacuminatine, noting its structural resemblance to camptothecin and luotonin A. Their evaluation confirmed that 22-hydroxyacuminatine's cytotoxicity is not due to topoisomerase I inhibition, suggesting different mechanisms of action compared to similar compounds (Xiao, Antony, Pommier, & Cushman, 2006).
Concise Synthesis Methodology : Babjak et al. (2006) developed a short, efficient synthesis method for 22-hydroxyacuminatine, demonstrating the compound's accessibility for research and potential pharmaceutical applications (Babjak, Kanazawa, Anderson, & Greene, 2006).
Biological Applications
Cytotoxic Properties : The study by Xiao et al. (2006) also highlighted 22-hydroxyacuminatine's cytotoxic properties, which are significant for understanding its potential therapeutic uses in cancer treatment (Xiao et al., 2006).
Comparison with Other Compounds : The resemblance of 22-hydroxyacuminatine to camptothecin and luotonin A, as noted by Xiao et al. (2006), provides a basis for comparative studies in pharmacology and toxicology (Xiao et al., 2006).
Propriétés
Nom du produit |
22-Hydroxyacuminatine |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
19-(hydroxymethyl)-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H14N2O2/c23-11-13-5-3-6-15-16(13)9-18-19-14(10-22(18)20(15)24)8-12-4-1-2-7-17(12)21-19/h1-9,23H,10-11H2 |
Clé InChI |
FIAAPZRVXZOWNP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(C=CC=C5C(=O)N41)CO |
Synonymes |
22-hydroxyacuminatine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



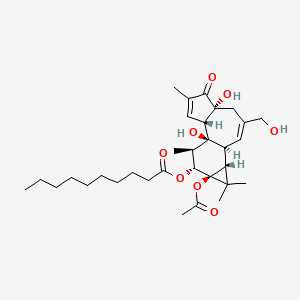
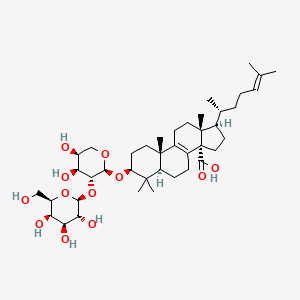
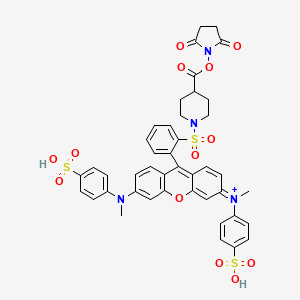
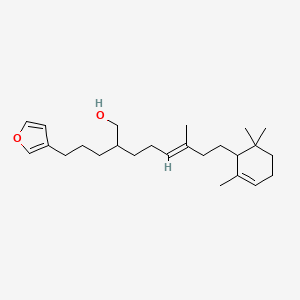
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
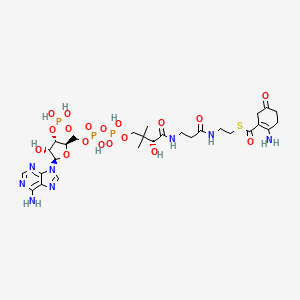
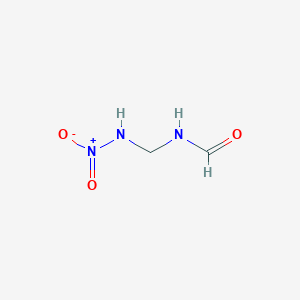
![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)
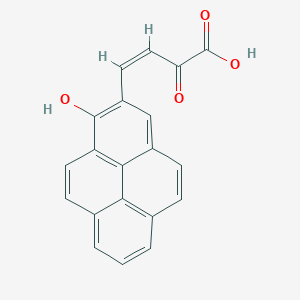
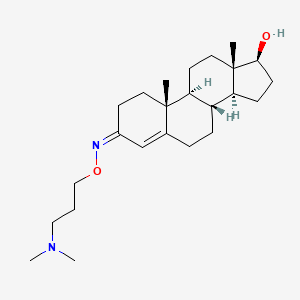
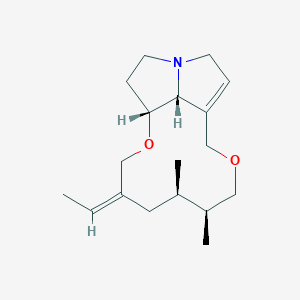
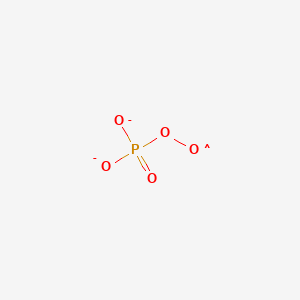
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)